LogP Analysis: Enhanced Lipophilicity vs. Des-Nitro and Des-Trifluoromethoxy Analogs
The compound 2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile exhibits a significantly higher computed partition coefficient (LogP) compared to key analogs lacking the trifluoromethoxy group or the nitro group. This is a critical factor in medicinal chemistry, where increased lipophilicity correlates with enhanced membrane permeability, but also potential differences in metabolic clearance and off-target binding .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.20 |
| Comparator Or Baseline | 2-Methyl-6-nitrobenzonitrile (CAS 1885-76-3): LogP ≈ 1.58 |
| Quantified Difference | Δ LogP ≈ +1.62 |
| Conditions | Computed (XLogP3) using physicochemical property prediction models |
Why This Matters
A LogP difference of +1.62 indicates a >40-fold higher theoretical lipophilicity, directly impacting compound behavior in biological assays and requiring distinct formulation strategies compared to the non-fluorinated analog.
